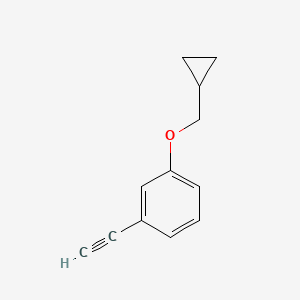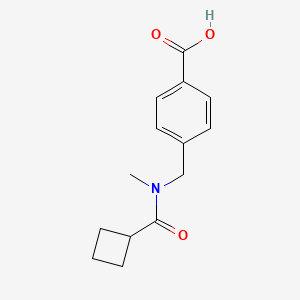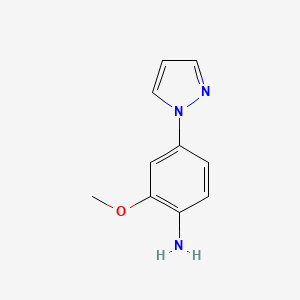
2-Methoxy-4-(1H-pyrazol-1-yl)aniline
概要
説明
2-Methoxy-4-(1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group at the second position and a pyrazolyl group at the fourth position of the aniline ring
作用機序
- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12
- Hadizadeh, F., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives as potential anti-breast cancer agents. Medicinal Chemistry Research, 28(12), 2287-2297
- Sahu, P. K., et al. (2013). Design, synthesis and biological evaluation of 4-(1-(4-aryl-1H-pyrazol-3-yl)phenyl)benzenesulfonamides as soluble epoxide hydrolase inhibitors. Medicinal Chemistry Research, 22(10), 4960-4970
- Kumar, A., et al. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of novel 1,2,3-triazole tethered 1,3,5-triazine derivatives. BMC Chemistry, 18(1), 1-14
- Kumar, A., et al. (2020). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the search for new therapeutic agents. Chemistry Central Journal, 14(1), 1-11
生化学分析
Biochemical Properties
2-Methoxy-4-(1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in stress responses and metabolic processes. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For example, it has been shown to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to affect the activity of enzymes involved in the oxidative stress response and energy metabolism. These interactions can lead to changes in metabolic flux and levels of metabolites, influencing overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, it can accumulate in certain compartments, affecting its localization and activity. These processes are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)aniline typically involves the following steps:
Nitration of Anisole: Anisole (methoxybenzene) is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methoxy-4-nitrobenzene.
Reduction of Nitro Group: The nitro group in 2-methoxy-4-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2-methoxyaniline.
Formation of Pyrazole Derivative: 2-Methoxyaniline is then reacted with 1H-pyrazole in the presence of a suitable catalyst, such as copper(I) iodide, under an inert atmosphere to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Methoxy-4-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced aniline derivatives.
Substitution: The methoxy and pyrazolyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogenating agents like bromine or nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-Methoxy-4-(1H-pyrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-(1H-imidazol-1-yl)aniline
- 2-Methoxy-4-(1H-triazol-1-yl)aniline
- 2-Methoxy-4-(1H-tetrazol-1-yl)aniline
Uniqueness
2-Methoxy-4-(1H-pyrazol-1-yl)aniline is unique due to the presence of the pyrazolyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
2-methoxy-4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCWFDQDGDZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
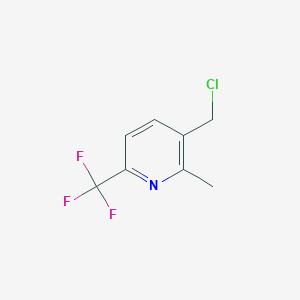

![(2R)-1-[(Triphenylmethyl)amino]propan-2-ol](/img/structure/B1398057.png)


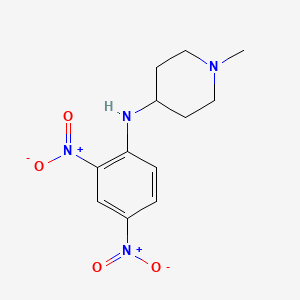
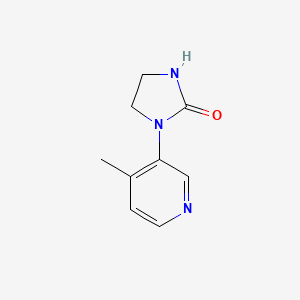
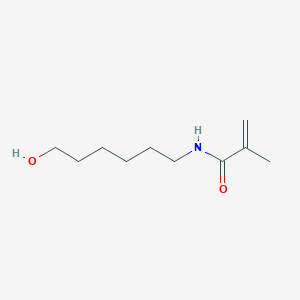
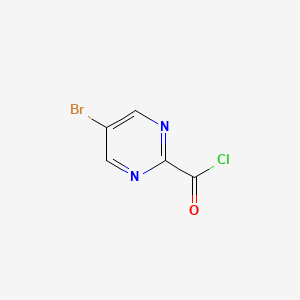
![1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1398067.png)
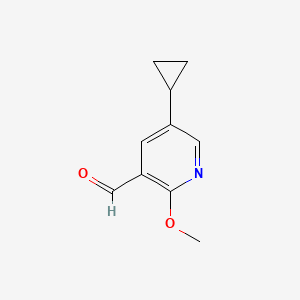
![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)
